1,1-Diethoxy-2-methylpropan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-diethoxy-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-5-10-7(11-6-2)8(3,4)9/h7,9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAAZZWQBFPXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)(C)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies
De Novo Synthesis of 1,1-Diethoxy-2-methylpropan-2-ol
The de novo synthesis of this compound, a molecule featuring a tertiary alcohol and a diethyl acetal (B89532) functional group, requires a strategic approach to construct the carbon skeleton and introduce the desired functionalities in a controlled manner.
Targeted Synthetic Routes and Reaction Cascades
A highly effective and targeted synthetic route for this compound involves the use of a Grignard reaction, a powerful tool for carbon-carbon bond formation. The reaction proceeds via the nucleophilic addition of an organomagnesium halide to a carbonyl compound. In this case, a suitable ester, ethyl diethoxyacetate, is reacted with an excess of methyl magnesium bromide to yield the desired tertiary alcohol. nih.govacs.orgnih.gov
The reaction cascade begins with the nucleophilic attack of the methyl Grignard reagent on the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone, 1,1-diethoxypropan-2-one. acs.orgnih.gov As ketones are more reactive than esters towards Grignard reagents, a second equivalent of the methyl magnesium bromide rapidly adds to the newly formed ketone. acs.org This second nucleophilic addition leads to the formation of a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final product, this compound. nih.govnih.gov
Interactive Table: Proposed Synthetic Route for this compound
| Step | Reactants | Reagents & Conditions | Product |
| 1 | Ethyl diethoxyacetate | 1. Methyl magnesium bromide (2.2 eq.), Anhydrous Diethyl Ether, 0°C to rt | This compound |
| 2. Aqueous acidic workup (e.g., sat. aq. NH₄Cl or dil. HCl) |
Precursor Design and Functional Group Interconversions
The successful synthesis of this compound hinges on the strategic selection and design of its precursors. The two primary precursors for the proposed route are ethyl diethoxyacetate and methyl magnesium bromide.
Ethyl diethoxyacetate: This precursor contains the crucial 1,1-diethoxyacetal moiety. It can be synthesized from ethyl glyoxylate (B1226380) through an acid-catalyzed acetalization reaction with ethanol (B145695).
Methyl magnesium bromide: This is a standard Grignard reagent, typically prepared by reacting methyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org
The core of this synthetic strategy lies in the functional group interconversion of an ester to a tertiary alcohol. This transformation is a hallmark of the Grignard reaction with esters, where two identical alkyl groups from the Grignard reagent are added to the carbonyl carbon. umb.edu This method is particularly efficient for creating tertiary alcohols with two identical substituents on the carbinol carbon. umb.edu
Green Chemistry Principles in the Synthesis of this compound
Incorporating green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods.
Maximizing Atom Economy and Minimizing Waste Generation
Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction in converting reactants into the desired product. The Grignard reaction, while powerful, often has a moderate atom economy due to the formation of stoichiometric inorganic byproducts.
For the proposed synthesis: C₆H₁₂O₄ (Ethyl diethoxyacetate) + 2 CH₃MgBr → C₈H₁₈O₃ (this compound) + MgBr(OEt) + MgBr(OH)
Interactive Table: Atom Economy Calculation for the Synthesis of this compound
| Compound | Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl diethoxyacetate | C₈H₁₆O₄ | 176.21 | Reactant |
| Methyl magnesium bromide | CH₃MgBr | 119.23 | Reactant (2 eq.) |
| This compound | C₈H₁₈O₃ | 162.23 | Desired Product |
| Total Reactant Mass | 414.67 | ||
| Atom Economy (%) | 39.12% |
Application of Environmentally Benign Solvents and Reaction Media
Traditional Grignard reactions are conducted in anhydrous ethereal solvents like diethyl ether or THF, which have associated safety and environmental concerns. quora.com Research into greener alternatives has identified 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a superior solvent. rsc.orgrsc.org Derived from renewable resources, 2-MeTHF is less prone to peroxide formation and is immiscible with water, which simplifies the workup procedure. rsc.orgrsc.org Another promising alternative is cyclopentyl methyl ether (CPME). rsc.org
For the synthesis of the precursor, ethyl diethoxyacetate, greener solvent choices are also available. The Steglich esterification, a common method for forming esters, can be performed in acetonitrile (B52724), a less hazardous alternative to traditional chlorinated or amide solvents. nih.gov Enzymatic synthesis of esters in non-conventional media, such as ionic liquids or supercritical fluids, represents another green approach that operates under milder conditions. eurekaselect.comresearchgate.net
Energy-Efficient Synthetic Protocols
Energy consumption is a significant factor in the sustainability of a chemical process. Grignard reactions are often exothermic, and once initiated, may require cooling to control the reaction rate. mt.com However, the initiation of the reaction can sometimes require heating. mt.com
Recent advancements in mechanochemistry offer a promising energy-efficient alternative. nih.govacs.orgnih.gov By using a ball mill, Grignard reagents can be prepared with significantly reduced amounts of solvent, or even under solvent-free conditions. acs.orgnih.gov This technique can reduce reaction times and energy inputs associated with heating and solvent handling. nih.gov Mechanochemical methods have been successfully applied to Grignard reactions, demonstrating high yields in shorter timeframes. nih.gov
Microwave-assisted synthesis is another energy-efficient protocol that can be applied, particularly to the synthesis of the ester precursor. Microwave irradiation can dramatically reduce reaction times and improve yields in esterification reactions.
Renewable Feedstock Utilization in Acetal Chemistry
The paradigm shift towards a circular economy has intensified research into using renewable feedstocks for chemical synthesis. Acetal chemistry, traditionally reliant on petroleum-derived starting materials, is increasingly exploring bio-based platform molecules. digitellinc.comrsc.org Lignocellulosic biomass, a non-food-competing resource, is a primary source of such platform chemicals. rsc.org
Key renewable feedstocks for acetal synthesis include:
Furfural and 5-Hydroxymethylfurfural (HMF): These furan-derived aldehydes are obtained from the dehydration of C5 and C6 sugars, respectively. They serve as versatile building blocks for a variety of chemicals, including acetals that can be used as monomers for high-performance polymers. digitellinc.comrsc.org The synthesis of acetals from these furans can be challenging due to the acid-sensitivity of the furan (B31954) ring, but catalyst-free methods are being developed to overcome this. digitellinc.com
Glycerol (B35011): A major byproduct of biodiesel production, glycerol can be converted into valuable acetals, such as solketal, which are used as fuel additives. rsc.org
Crotonaldehyde: This aldehyde can be derived from renewable resources and serves as a starting material for multi-step syntheses involving acetal intermediates, such as in the production of (S)-allysine ethylene (B1197577) acetal. acs.org
The precursor to this compound is 2-hydroxy-2-methylpropanal (B1210290). While direct synthesis from biomass is not widely documented, pathways involving the fermentation of sugars to produce isobutanol, followed by oxidation and functionalization, represent a plausible bio-based route. The development of such pathways is crucial for establishing a fully renewable production chain for this and similar hydroxy acetals. osti.govresearchgate.net
Table 1: Examples of Acetal Synthesis from Renewable Feedstocks
| Feedstock | Acetal Product Type | Significance |
| Furfural/HMF | Furan-based acetals/polyols | Bio-based monomers for polymers. digitellinc.comrsc.org |
| Glycerol | Cyclic acetals (e.g., Solketal) | Biofuel additives, green solvents. rsc.org |
| Crotonaldehyde | Allysine ethylene acetal | Chiral intermediate for pharmaceuticals. acs.org |
Catalytic Methodologies for the Synthesis of this compound
Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. The formation of the acetal group in this compound from its aldehyde precursor and ethanol is typically an acid-catalyzed process.
Homogeneous and Heterogeneous Catalysis
Both homogeneous and heterogeneous catalysts are employed for acetal synthesis, each offering distinct advantages. libretexts.org
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. libretexts.org
Protic Acids: Traditional catalysts like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (PTSA) are effective but can be corrosive and difficult to separate from the product. acs.org
Lewis Acids: Catalysts such as zirconium tetrachloride (ZrCl₄), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂) can also promote acetalization, sometimes with higher chemoselectivity. organic-chemistry.org
Organocatalysts: Small organic molecules can act as catalysts. For instance, pyridinium (B92312) salts and imidazolium (B1220033) salts have been designed to act as Brønsted acids for chemoselective acetalization. acs.org
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their removal and recycling, aligning with green chemistry principles. libretexts.org
Zeolites and Clays: Materials like Montmorillonite K-10 and various zeolites are solid acid catalysts that can be easily filtered from the reaction mixture. rsc.org
Supported Catalysts: Active catalytic species can be immobilized on solid supports. Examples include nano-TiCl₄ on silica (B1680970) (SiO₂) and tungstophosphoric acid supported on silica-coated magnetite nanoparticles, which combine high reactivity with the ease of magnetic separation. mdpi.comresearchgate.net
Mesoporous Polymers: Materials like mesoporous polymelamine-formaldehyde have been developed as efficient solid acid catalysts for the selective acetalization of aldehydes. acs.org
Table 2: Comparison of Catalysts for Acetal Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | H₂SO₄, PTSA, ZrCl₄ | High activity, mild conditions. | Difficult to separate and recycle, corrosive. acs.orglibretexts.org |
| Heterogeneous | Zeolites, K-10 Clay, Supported Acids | Easy separation, recyclable, less corrosive. | Can have lower activity than homogeneous counterparts. rsc.orglibretexts.orgmdpi.com |
Asymmetric and Stereoselective Catalysis
Asymmetric catalysis is crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. While this compound is an achiral molecule, the principles of asymmetric catalysis are relevant for the synthesis of chiral acetals. The main challenge in the asymmetric synthesis of chiral acetals is preventing racemization under the often acidic reaction conditions. sioc-journal.cn
Strategies for asymmetric acetal synthesis include:
Chiral Auxiliaries: An achiral aldehyde or ketone can be reacted with a chiral diol (a chiral auxiliary) to form a diastereomeric mixture of cyclic acetals. These can then be separated and the auxiliary removed to yield a chiral product. acs.orguwindsor.ca
Chiral Catalysts: The use of a chiral catalyst can induce enantioselectivity in the reaction between an achiral aldehyde and an alcohol. Chiral phosphoric acids, derived from BINOL, and chiral imidazoline (B1206853) phosphoric acid catalysts have shown success in the enantioselective formation of various types of acetals, including N,N-acetals. sioc-journal.cnyoutube.com
These methods are foundational for creating complex molecules where stereochemistry is critical and could be applied to syntheses starting from or passing through chiral hydroxy acetal intermediates. acs.org
Chemoenzymatic Synthesis and Biocatalysis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. wikipedia.org These processes are renowned for their exceptional selectivity (chemo-, regio-, and stereo-) and for operating under mild, environmentally friendly conditions (aqueous media, ambient temperature and pressure). nih.gov
In the context of acetal synthesis, biocatalysis offers several opportunities:
Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of enantiomers. This could be applied to a racemic precursor of a chiral hydroxy acetal.
Asymmetric Synthesis: Enzymes can catalyze the formation of chiral building blocks that are later converted into the target molecule. For example, l-Acylase has been used as a key step in a chemoenzymatic route to an enantiopure amino acid containing an acetal group. acs.org
Tandem Reactions: Biocatalysis can be combined with chemical catalysis in one-pot cascade reactions to build molecular complexity efficiently. nih.gov
While the direct enzymatic formation of the acetal in this compound is not a standard transformation, enzymes could be engineered or discovered for this purpose. More commonly, they would be employed to create a chiral precursor with high enantiomeric purity. wikipedia.orgnih.gov
Non-Conventional Activation Methods (e.g., Microwave, Ultrasound, Photoredox)
To enhance reaction rates, improve yields, and promote greener reaction conditions, non-conventional energy sources are increasingly used in organic synthesis.
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating of the reaction mixture. anton-paar.com In acetal synthesis, this can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product formation. ijsdr.orgrsc.org Microwave-assisted acetalization has been successfully performed in aqueous media and under solvent-free conditions, highlighting its green credentials. ijsdr.orgresearchgate.net
Ultrasound-Assisted Synthesis: Sonochemistry uses the energy of ultrasound to induce acoustic cavitation—the formation and collapse of microscopic bubbles. nih.govyoutube.com This process generates localized hotspots with extremely high temperatures and pressures, accelerating reaction rates. youtube.com Ultrasound has been shown to enhance both homogeneous and heterogeneous catalytic reactions, including esterifications and hydrolysis, and can promote reactions at lower bulk temperatures. frontiersin.orgresearchgate.netnih.gov
Photoredox Catalysis: This emerging field uses visible light to initiate chemical reactions via a photocatalyst. researchgate.netnih.gov For acetal synthesis, photo-organocatalysts like Eosin Y or thioxanthenone can generate acetals from aldehydes and alcohols under neutral conditions and at room temperature. organic-chemistry.orgrsc.org This method is particularly valuable for substrates containing acid-sensitive functional groups, a key consideration for a hydroxy acetal like this compound. researchgate.netresearchgate.net Perylene bisimides have also been developed as highly electron-deficient photocatalysts for this transformation. nih.gov
Table 3: Overview of Non-Conventional Activation Methods for Acetal Synthesis
| Method | Principle | Advantages for Acetal Synthesis |
| Microwave | Dielectric heating | Rapid reaction rates, high yields, suitable for solvent-free conditions. ijsdr.organton-paar.com |
| Ultrasound | Acoustic cavitation | Enhanced reaction rates, improved mass transfer, operates at low bulk temperatures. nih.govyoutube.com |
| Photoredox | Visible light activation | Mild, neutral conditions, high functional group tolerance (acid-sensitive groups). researchgate.netnih.govrsc.org |
Catalyst Design and Structure-Performance Relationships
The synthesis of the acetal moiety in this compound from its corresponding α-hydroxy ketone precursor (1-hydroxy-2-methylpropan-2-one) and ethanol is a critical step that relies on effective catalysis. The relationship between the catalyst's structure and its performance is paramount in achieving high yield and selectivity. catalysis.blogmdpi.com
Catalysts for acetalization are typically acidic in nature. organicchemistrytutor.com The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, formation of a hemiacetal, and subsequent reaction with a second alcohol molecule to form the acetal. organicchemistrytutor.comncert.nic.in The catalyst's role is to facilitate these steps efficiently.
Several factors influence the structure-activity relationship (SAR) in catalysis for this type of transformation: catalysis.blog
Active Site Geometry: The spatial arrangement of atoms at the catalyst's active site plays a crucial role in how the reactant molecules bind and the transition states are stabilized.
Electronic Properties: The electronic structure of the catalyst, including its ability to donate or accept electrons, influences the reaction rate.
Surface Area and Porosity: A higher surface area and appropriate pore size can increase the number of available active sites for the reaction to occur. catalysis.blog
For the synthesis of this compound, both homogeneous and heterogeneous acid catalysts can be considered. Homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective but can be difficult to separate from the reaction mixture. organicchemistrytutor.com Heterogeneous catalysts, such as acidic ion-exchange resins or zeolites, offer the advantage of easier separation and potential for recycling. researchgate.net
The performance of these catalysts is dictated by their structural characteristics. For instance, in ion-exchange resins, the density of sulfonic acid groups (-SO₃H) and the swelling properties of the polymer matrix in the reaction medium are key performance indicators. researchgate.net For zeolites, the framework topology, which determines pore size and shape, and the nature and distribution of acid sites (Brønsted vs. Lewis) are critical.
| Catalyst Type | Key Structural Features | Performance Implications |
| Sulfuric Acid | Strong Brønsted acid | High catalytic activity, but can lead to side reactions and separation challenges. |
| p-Toluenesulfonic Acid | Solid, strong Brønsted acid | Easier to handle than sulfuric acid, good activity. |
| Acidic Ion-Exchange Resins | Macroporous structure, high density of -SO₃H groups | High activity, easy separation, potential for reuse, but may have thermal stability limits. researchgate.net |
| Zeolites | Defined pore structure, tunable acidity | High selectivity, shape-selective catalysis, high thermal stability. |
This table is generated based on general principles of acid catalysis in acetal formation.
Recent advancements in catalyst design focus on creating materials with precisely controlled active sites to enhance selectivity and minimize waste. google.com The use of computational methods like Density Functional Theory (DFT) is becoming increasingly important in predicting how catalyst structure will affect activity, thereby guiding the rational design of more efficient catalysts. catalysis.blog
Analogous Compound Synthesis and Derivatization (e.g., 1,1-Dimethoxy-2-methylpropan-2-ol)
The synthesis and derivatization of analogous compounds, such as 1,1-Dimethoxy-2-methylpropan-2-ol, provide valuable insights into the reactivity of this class of molecules.
A plausible synthetic route to 1,1-Dimethoxy-2-methylpropan-2-ol would involve the acid-catalyzed reaction of 1-hydroxy-2-methylpropan-2-one with methanol (B129727). Dry hydrogen chloride is a common catalyst for this type of transformation, leading first to the formation of a hemiacetal, which then reacts with another molecule of methanol to yield the final acetal product. ncert.nic.in
Proposed Synthesis of 1,1-Dimethoxy-2-methylpropan-2-ol:
The derivatization of 1,1-Dimethoxy-2-methylpropan-2-ol would primarily involve reactions of its tertiary hydroxyl group. Due to steric hindrance, this hydroxyl group is expected to be less reactive than a primary or secondary alcohol. Nevertheless, several transformations could be envisaged:
Oxidation: Oxidation of the tertiary alcohol is not possible without breaking carbon-carbon bonds.
Etherification: Reaction with a strong base like sodium hydride followed by an alkyl halide could yield the corresponding ether. latech.edu However, the steric bulk around the tertiary hydroxyl group might make this reaction challenging.
Esterification: Esterification with an acid chloride or anhydride (B1165640) in the presence of a base could form the corresponding ester. This reaction is also subject to steric hindrance.
Conversion to Alkyl Halide: Treatment with a strong acid like HBr or HCl could lead to the substitution of the hydroxyl group with a halide, likely proceeding through an SN1 mechanism involving a tertiary carbocation intermediate. pressbooks.pub
| Derivatization Reaction | Reagents | Potential Product |
| Etherification | 1. NaH 2. R-X (Alkyl Halide) | 1,1-Dimethoxy-2-alkoxy-2-methylpropane |
| Esterification | R-COCl (Acid Chloride), Pyridine | 1,1-Dimethoxy-2-methylpropan-2-yl ester |
| Halogenation | HBr (conc.) | 2-Bromo-1,1-dimethoxy-2-methylpropane |
This table outlines potential derivatization reactions based on the general reactivity of tertiary alcohols.
The study of these analogous reactions is crucial for developing a comprehensive understanding of the chemical space occupied by this compound and for designing novel synthetic pathways and derivatives with potentially useful properties.
Mechanistic Elucidation and Theoretical Investigations
Reaction Mechanism Studies for 1,1-Diethoxy-2-methylpropan-2-ol Formation
The general, accepted mechanism proceeds as follows:
Hemiacetal Formation :
Protonation : The carbonyl oxygen of 2-hydroxy-2-methylpropanal (B1210290) is protonated by the acid catalyst (e.g., H⁺). This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. youtube.com
Nucleophilic Attack I : A molecule of ethanol (B145695), acting as a weak nucleophile, attacks the activated carbonyl carbon. youtube.com This forms a tetrahedral protonated intermediate.
Deprotonation I : A base (such as another molecule of ethanol or the conjugate base of the acid catalyst) removes the proton from the newly added ethoxy group, yielding the neutral hemiacetal intermediate: 1-ethoxy-2-methylpropane-1,2-diol. youtube.com
Acetal (B89532) Formation :
Protonation II : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). masterorganicchemistry.comyoutube.com
Elimination : The protonated hemiacetal eliminates a molecule of water to form a resonance-stabilized carbocation, specifically an oxonium ion. This intermediate is stabilized by the lone pair of electrons on the adjacent oxygen atom.
Nucleophilic Attack II : A second molecule of ethanol attacks the highly electrophilic carbocation. youtube.com
Deprotonation II : The resulting protonated acetal is deprotonated by a base, regenerating the acid catalyst and forming the final product, this compound. youtube.com
To drive the reaction equilibrium toward the acetal product, the water generated during the reaction is typically removed using methods like a Dean-Stark trap or molecular sieves. libretexts.org
The acid-catalyzed formation of this compound proceeds through several key transient species. While direct spectroscopic observation of these intermediates is challenging due to their short lifetimes, their existence is inferred from extensive mechanistic studies on acetal formation. masterorganicchemistry.com
The primary intermediates along the reaction coordinate are:
Protonated 2-hydroxy-2-methylpropanal : The initial activated substrate where the carbonyl oxygen is protonated, making the carbonyl carbon highly susceptible to nucleophilic attack.
Tetrahedral Adduct : Formed immediately after the first ethanol molecule attacks the carbonyl carbon. This species has a protonated ethoxy group.
1-Ethoxy-2-methylpropane-1,2-diol (Hemiacetal) : A neutral but generally unstable intermediate that represents the halfway point of the reaction. youtube.com
Protonated Hemiacetal : The hemiacetal's hydroxyl group is protonated, preparing it to leave as water.
Oxonium Ion : A critical resonance-stabilized carbocation formed upon the elimination of water. The positive charge is shared between the carbon and the oxygen atom of the ethoxy group, rendering it more stable than a simple secondary carbocation. This is a key electrophilic species that reacts with the second molecule of ethanol.
Protonated Acetal : The final intermediate before regeneration of the acid catalyst.
Kinetic models for similar processes, such as the formation of 1,1-diethoxybutane, have been described using Langmuir-Hinshelwood rate expressions, which account for adsorption and reaction on the surface of solid acid catalysts. Theoretical studies on the decomposition of related α-hydroxy-alkylperoxyl radicals also highlight the importance of quasi-equilibria between reactants and intermediates. nih.gov
The table below presents typical kinetic parameters for analogous acid-catalyzed acetalization reactions, illustrating the range of values that might be expected for the formation of this compound.
| Reaction | Catalyst | Activation Energy (Ea) (kJ/mol) | Rate Law Type |
|---|---|---|---|
| Ethanol + Butyraldehyde → 1,1-Diethoxybutane | Ion-exchange resin | 47.9 | Langmuir-Hinshelwood |
| Ethanol + Acetaldehyde → 1,1-Diethoxyethane | Amberlyst 18 | 51.1 - 52.3 | Pseudo-homogeneous |
This table presents data for analogous reactions to provide context for the kinetic parameters involved in acetal formation. Data is sourced from general findings on acetalization kinetics.
Stereochemistry is a critical consideration in many organic reactions. However, in the formation of this compound from 2-hydroxy-2-methylpropanal, stereochemical outcomes are not a factor.
The reason is that both the starting aldehyde (2-hydroxy-2-methylpropanal) and the final acetal product are achiral molecules. The carbon atom of the aldehyde group (C1) becomes the acetal carbon, and the adjacent carbon (C2) is a quaternary center bonded to two methyl groups, a hydroxyl group, and the C1 carbon. Neither of these, nor any other carbon in the molecule, constitutes a stereocenter. Therefore, the reaction does not produce stereoisomers, and concepts such as enantioselectivity or diastereoselectivity are not applicable.
In contrast, if the starting material were an α-chiral aldehyde, the reaction could potentially lead to diastereomeric products, and the stereochemical course would need to be analyzed, often using models like Cram's rule or the Felkin-Anh model to predict the major diastereomer. nih.govlibretexts.org The development of catalytic methods to control the stereochemistry of reactions involving chiral aldehydes is an active area of research. acs.orgacs.org
Computational Chemistry and Molecular Modeling
Computational methods serve as powerful tools for investigating reaction mechanisms and molecular properties where experimental data is scarce.
While no specific DFT studies on the formation of this compound have been published, this computational method is widely used to analyze analogous reaction mechanisms. nih.gov DFT calculations can be employed to map the entire potential energy surface of the reaction.
A typical DFT study for this reaction would involve:
Geometry Optimization : Calculating the lowest-energy structures of the reactants (2-hydroxy-2-methylpropanal, ethanol), all key intermediates (protonated species, hemiacetal, oxonium ion), and the final product.
Transition State Searching : Locating the transition state structures that connect each intermediate along the reaction pathway.
Frequency Calculations : Confirming that reactants, intermediates, and products are true minima on the potential energy surface (no imaginary frequencies) and that each transition state is a first-order saddle point (one imaginary frequency). These calculations also provide thermodynamic data like Gibbs free energy (ΔG).
From these calculations, a detailed reaction energy profile can be constructed, revealing the activation energy for each elementary step. This allows for the theoretical confirmation of the rate-determining step and provides deep insight into the electronic effects of the α-hydroxy and methyl groups on the reaction's progress. Studies on related acetals have successfully used DFT to predict spectroscopic properties and conformational preferences. nih.gov
| Reaction Step | Species Type | Relative Gibbs Free Energy (ΔG) (kcal/mol) (Hypothetical) |
|---|---|---|
| Reactants | Minimum | 0.0 |
| Protonation of Carbonyl | Transition State | +5.2 |
| Hemiacetal Formation | Transition State | +15.8 |
| Hemiacetal Intermediate | Minimum | -2.5 |
| Water Elimination (RDS) | Transition State | +21.4 |
| Oxonium Ion Intermediate | Minimum | +12.0 |
| Product | Minimum | -5.0 |
This table provides a hypothetical reaction energy profile as would be generated by a DFT study to illustrate the type of data obtained. RDS: Rate-Determining Step.
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of molecular behavior in a dynamic environment. For this compound, MD simulations could be used to explore several aspects:
Solvation and Hydrogen Bonding : An MD simulation of the acetal in a solvent like ethanol or water would reveal the nature of the solvation shell. It would be particularly useful for analyzing the hydrogen bonding interactions between the molecule's tertiary hydroxyl group and surrounding solvent molecules. Studies have shown that oxygen-containing functional groups strongly influence the structure and dynamics of nearby water molecules. researchgate.net
Conformational Analysis : The molecule has several rotatable bonds. MD simulations can explore the conformational landscape, identifying the most populated conformations and the energy barriers between them. This provides insight into the molecule's flexibility and average shape in solution.
Intermolecular Interactions : In a mixture, MD can simulate how this compound interacts with other solutes. The presence of multiple oxygen functional groups (one hydroxyl, two ethers) allows for complex hydrogen bond donor-acceptor behavior, which MD can effectively model. rsc.org
Quantitative Structure-Reactivity Relationships (QSAR)
Quantitative Structure-Reactivity Relationship (QSAR) studies are computational models that aim to predict the reactivity of chemical compounds based on their molecular structure. acs.orgnih.gov These models are built by finding a mathematical relationship between the chemical structures of a set of compounds and their experimentally determined reactivity. acs.org For a molecule like this compound, QSAR can provide insights into how its structural features influence its chemical behavior.
QSAR models are developed through a systematic process that includes dataset preparation, selection and generation of molecular descriptors, derivation of mathematical or statistical models, and model validation. mdpi.com The quality of the initial data is crucial for developing a reliable QSAR model. mdpi.com Descriptors can be categorized as 2D or 3D. semanticscholar.org Two-dimensional descriptors are derived from the 2D representation of a molecule, while 3D descriptors require the 3D conformation of the molecule. semanticscholar.org For instance, Hologram QSAR (HQSAR) is a 2D method that uses molecular holograms, which are fragment fingerprints, as predictive variables. semanticscholar.org This technique has the advantage of not requiring molecular alignment, making it faster than many 3D QSAR methods. semanticscholar.org
In the context of predicting reactivity, QSAR models can be trained to predict various parameters. nih.gov For example, a study on a set of isothiazole (B42339) derivatives used multiple linear regression (MLR) and artificial neural networks (ANN) to develop QSAR models that could predict their inhibitory activity against a specific enzyme. nih.gov Another study successfully developed QSAR models to predict the binding affinities of small molecules to RNA. nih.gov These examples highlight the potential of QSAR to provide valuable predictions about the chemical and biological activity of molecules.
Reactivity and Transformation Mechanisms of this compound
The reactivity of this compound is primarily dictated by its two key functional groups: the acetal and the tertiary alcohol. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis in acidic environments. The tertiary alcohol group can undergo reactions typical of alcohols, such as rearrangement reactions under acidic conditions. tardigrade.inmasterorganicchemistry.com
Hydrolysis and Deacetalization Pathwaysacs.orgsemanticscholar.orgosti.gov
The hydrolysis of acetals, also known as deacetalization, is a fundamental reaction in organic chemistry, often used to deprotect aldehydes and ketones. organic-chemistry.orgmasterorganicchemistry.com This reaction is typically catalyzed by acid. organic-chemistry.orglibretexts.org The mechanism of acid-catalyzed acetal hydrolysis generally proceeds through a series of steps involving protonation of one of the alkoxy groups, followed by the departure of an alcohol molecule to form a carbocation intermediate. wikipedia.orgpressbooks.pub This carbocation is then attacked by water, and subsequent deprotonation yields the corresponding carbonyl compound and two equivalents of alcohol. wikipedia.orgpressbooks.pub
The specific mechanism of hydrolysis can vary depending on the structure of the acetal and the reaction conditions. masterorganicchemistry.com Two common mechanisms are the A-1 and A-2 pathways. osti.govnih.gov The A-1 mechanism involves a rate-determining unimolecular dissociation of the protonated acetal to form a carbocation. osti.gov In contrast, the A-2 mechanism involves a rate-determining bimolecular attack of water on the protonated acetal. osti.govnih.gov The A-1 mechanism is often characterized by a positive entropy of activation, while the A-2 mechanism typically has a negative entropy of activation. osti.govnih.gov
For this compound, the hydrolysis would lead to the formation of 2-hydroxy-2-methylpropanal and two molecules of ethanol. The presence of the tertiary alcohol group might influence the rate and mechanism of hydrolysis compared to simpler acetals due to steric and electronic effects.
Rearrangement Reactions and Their Mechanismsacs.orgnih.gov
The tertiary alcohol functionality in this compound makes it susceptible to rearrangement reactions, particularly under acidic conditions. tardigrade.inmasterorganicchemistry.com When treated with a strong acid, the hydroxyl group can be protonated to form a good leaving group, water. masterorganicchemistry.comyoutube.com Departure of the water molecule would generate a tertiary carbocation.
Once formed, this carbocation can undergo rearrangement if a more stable carbocation can be formed through the migration of an adjacent group. masterorganicchemistry.comyoutube.com In the case of the carbocation derived from this compound, a hydride or methyl shift from an adjacent carbon is a possibility. However, since the initial carbocation is already tertiary, a rearrangement to a more stable carbocation is unlikely unless there are other driving forces.
It is important to note that the acetal group is also acid-sensitive. Therefore, under the acidic conditions required to promote alcohol rearrangement, the acetal functionality would likely undergo hydrolysis as well. The interplay between these two reactive sites would dictate the final product distribution.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound can be analyzed in terms of its nucleophilic and electrophilic characteristics.
Nucleophilic Reactivity: The oxygen atoms of the ethoxy groups and the hydroxyl group possess lone pairs of electrons, making them potential nucleophilic centers. These lone pairs can attack electrophilic species. For example, in the acid-catalyzed hydrolysis of the acetal, the initial step involves the protonation of one of the ether oxygens, which acts as a nucleophile. libretexts.orgpressbooks.pub Similarly, the hydroxyl oxygen can be protonated by a strong acid. masterorganicchemistry.comyoutube.com
Electrophilic Reactivity: The carbon atom of the acetal group (C-1) is an electrophilic center. It is bonded to two electronegative oxygen atoms, which withdraw electron density, making it susceptible to attack by nucleophiles. The hydrolysis of the acetal, where water acts as the nucleophile attacking the carbocation intermediate, is an example of this electrophilic character. wikipedia.orgpressbooks.pub
Advanced Spectroscopic and Chromatographic Characterization
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is instrumental in determining the precise molecular architecture of 1,1-Diethoxy-2-methylpropan-2-ol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing data on the hydrogen and carbon skeletal framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ reveals distinct signals corresponding to the different proton environments in the molecule. nih.govdocbrown.info The ethoxy groups' methylene (B1212753) protons (-OCH₂CH₃) typically appear as a quartet, while the methyl protons (-OCH₂CH₃) present as a triplet. nih.gov The methine proton (-CH) and the methyl protons of the isobutyl group also show characteristic chemical shifts and splitting patterns. docbrown.infoyoutube.com The integration of these signals provides the ratio of protons in each unique environment. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a count of the non-equivalent carbon atoms within the molecule. For this compound, distinct peaks are observed for the carbon of the acetal (B89532) group, the carbons of the two ethoxy groups, and the carbons of the 2-methylpropyl group. docbrown.infodocbrown.info The chemical shifts are influenced by the electronegativity of the attached oxygen atoms, with the carbon atom of the C-O-H group showing a significant downfield shift. docbrown.infolibretexts.org
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |
| C1 | CH(O-)₂ | 100-110 |
| C2 | C(CH₃)₂OH | 70-80 |
| C3, C4 | -OCH₂CH₃ | 55-65 |
| C5, C6 | -OCH₂CH₃ | 15-25 |
| C7, C8 | -C(CH₃)₂ | 20-30 |
Note: These are predicted values and may vary slightly based on solvent and experimental conditions.
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3600-3200 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. Strong C-O stretching vibrations would be observed in the 1200-1000 cm⁻¹ region, characteristic of the ether linkages in the acetal. C-H stretching and bending vibrations from the alkyl groups would appear in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The O-H stretch in the Raman spectrum is typically weaker and sharper than in the IR spectrum. The C-C and C-O skeletal vibrations would also be visible, providing a comprehensive vibrational profile of the molecule.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and elucidating the fragmentation patterns of this compound.
HRMS: This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₈H₁₈O₃). biosynth.com
Fragmentation Pathway Analysis: Under electron ionization (EI), the molecular ion of this compound would undergo characteristic fragmentation. docbrown.info The loss of an ethoxy radical (•OCH₂CH₃) or an ethanol (B145695) molecule (CH₃CH₂OH) are common fragmentation pathways for diethyl acetals. nih.gov The isobutyl group can also fragment, leading to the formation of stable carbocations. Analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.net
Chromatographic Separation and Trace Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for analyzing volatile compounds like this compound. nih.govunl.edu
In a typical GC-MS analysis, the compound is vaporized and separated from other volatile components on a capillary column. ub.edu The retention time of the compound is a characteristic feature that can be used for its identification. researchgate.net As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented, yielding a mass spectrum that serves as a molecular fingerprint. ijert.org This technique is highly sensitive and can be used to determine the purity of a sample and to identify and quantify trace impurities. shimadzu.com The Kovats retention index, a standardized measure of retention time, can also be used for identification purposes. nih.gov
While GC-MS is ideal for volatile analysis, High-Performance Liquid Chromatography (HPLC) is suitable for the separation and analysis of non-volatile components or for instances where the compound is part of a non-volatile mixture. researchgate.net
For the analysis of this compound by HPLC, a reversed-phase column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a refractive index detector (RID) or, if the compound is derivatized with a UV-active chromophore, a UV detector. HPLC is particularly useful for quantifying the compound in complex matrices where other components may not be amenable to GC analysis.
Chiral Chromatography for Enantiomeric Excess Determination
The presence of a chiral center at the tertiary alcohol carbon in this compound necessitates methods for the separation and quantification of its enantiomers. Chiral chromatography is the preeminent technique for determining the enantiomeric excess (ee) of a chiral compound. wikipedia.org This is crucial in fields such as pharmaceutical development, where enantiomers can exhibit different pharmacological and toxicological profiles. numberanalytics.com
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. wikipedia.org For a polar compound like this compound, which contains both hydroxyl and ether functionalities, several chiral chromatography techniques could be employed, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). numberanalytics.com
Given the polarity of the molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) with a chiral stationary phase could be a particularly effective approach. acs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of chiral compounds and could be suitable for this analysis. wikipedia.org Alternatively, derivatization of the alcohol group with a chiral derivatizing agent could produce diastereomers that can be separated on a standard achiral column. libretexts.org
The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Hypothetical Chiral HPLC Separation Data for this compound
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose based CSP) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 1.5 |
This data is illustrative and represents a potential separation method. Actual experimental conditions may vary.
Structural Elucidation Methodologies
The definitive confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For this compound, both ¹H and ¹³C NMR would be instrumental.
¹H NMR: The proton NMR spectrum would show distinct signals for the different proton environments in the molecule. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns (multiplicity) of the signals, governed by the n+1 rule, would reveal the connectivity of the protons. docbrown.info For instance, the CH proton of the acetal group would appear as a singlet, while the methylene (CH₂) and methyl (CH₃) protons of the ethoxy groups would show characteristic quartet and triplet patterns, respectively. The protons of the two methyl groups attached to the tertiary carbon would likely be equivalent and appear as a singlet, and the hydroxyl proton would also be a singlet. youtube.comdocbrown.info
¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon environments. For this compound, one would expect to see signals for the quaternary carbon of the tertiary alcohol, the acetal carbon, the two equivalent methyl carbons attached to the tertiary carbon, and the methylene and methyl carbons of the two equivalent ethoxy groups. docbrown.info
Expected NMR Data for this compound
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hydroxyl (-OH) | ~2.0-4.0 | Singlet | 1H |
| Acetal (CH) | ~4.5-5.0 | Singlet | 1H |
| Methylene (-OCH₂CH₃) | ~3.4-3.7 | Quartet | 4H |
| Tertiary Methyl (-C(CH₃)₂) | ~1.2 | Singlet | 6H |
| Ethyl Methyl (-OCH₂CH₃) | ~1.1-1.3 | Triplet | 6H |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | ||
| Tertiary Alcohol Carbon (-C(OH)) | ~70-80 | ||
| Acetal Carbon (-CH(OR)₂) | ~100-110 | ||
| Methylene Carbon (-OCH₂) | ~60-65 | ||
| Tertiary Methyl Carbons (-C(CH₃)₂) | ~25-30 | ||
| Ethyl Methyl Carbon (-CH₃) | ~15 |
This data is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may differ.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. numberanalytics.com For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern would show characteristic losses of functional groups, such as the loss of an ethoxy group or a methyl group, which would further support the proposed structure.
Synthetic Applications and Building Block Utility
1,1-Diethoxy-2-methylpropan-2-ol as a Key Intermediate in Complex Molecule Synthesis
A comprehensive review of available scientific literature and chemical databases was conducted to ascertain the role of this compound as a key intermediate in the synthesis of complex molecules. The investigation focused on its application as a precursor to natural products, its use in pharmaceutical and medicinal chemistry, and its role in the development of agrochemicals.
Precursor to Natural Products and Their Analogues (e.g., Sesquiterpenoids)
Despite a thorough search of scientific literature, no specific examples or detailed research findings have been identified that document the use of this compound as a direct precursor in the total synthesis of sesquiterpenoids or other natural products and their analogues.
Application in Pharmaceutical and Medicinal Chemistry Intermediates
Currently, there is a lack of available data in peer-reviewed journals and patent literature detailing the specific application of this compound as an intermediate in the synthesis of pharmaceutical compounds or medicinal chemistry scaffolds.
Role in Agrochemical Development
Investigations into the role of this compound in the development of new agrochemicals have not yielded any specific instances of its use as a key building block or intermediate in the synthesis of pesticides, herbicides, or fungicides.
Strategic Functional Group Protection and Masking
The 1,1-diethoxy functional group within this compound is structurally analogous to an acetal (B89532). Acetals are one of the most common and important protecting groups for carbonyl compounds (aldehydes and ketones) in multistep organic synthesis. wikipedia.orglibretexts.orglibretexts.org This strategy is crucial when a carbonyl group's reactivity would interfere with chemical transformations occurring at other sites in the molecule. libretexts.orglibretexts.org
Acetal Formation as a Protecting Group Strategy for Carbonyls
The protection of a carbonyl group is typically achieved by converting it into an acetal. This reaction involves treating the aldehyde or ketone with two equivalents of an alcohol or one equivalent of a diol under acidic conditions. wikipedia.orgchem-station.com The resulting acetal is stable in neutral to strongly basic environments and is unreactive towards many nucleophiles, organometallic reagents (like Grignard reagents), and hydrides. wikipedia.orglibretexts.orglibretexts.org This stability allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the masked carbonyl group. wikipedia.org For instance, if a molecule contains both a ketone and an ester, the ketone can be selectively protected as an acetal, allowing a reagent like lithium aluminum hydride to reduce the ester to an alcohol without reacting with the ketone. wikipedia.org
The formation of acetals is a reversible process. To drive the equilibrium towards the protected acetal, water, which is formed during the reaction, is typically removed. wikipedia.org
Selective Deprotection Methodologies
Once the desired synthetic steps are completed, the acetal protecting group can be removed to regenerate the original carbonyl functionality. This process, known as deprotection, is most commonly achieved by hydrolysis using aqueous acid. wikipedia.org The stability of different acetals can vary, which allows for selective deprotection in molecules with multiple protected groups. For example, acyclic acetals are generally more readily cleaved under acidic conditions than cyclic acetals. wikipedia.org
Modern organic synthesis has driven the development of numerous mild and chemoselective deprotection methods that tolerate other acid-sensitive functional groups. acs.orgresearchgate.net These methods offer greater control and broader applicability in the synthesis of complex molecules. A variety of reagents have been developed to effect this transformation under neutral or near-neutral conditions. organic-chemistry.orgorganic-chemistry.org For instance, the combination of triethylsilyl triflate (TESOTf) and 2,6-lutidine has been shown to selectively deprotect acetals derived from aldehydes in the presence of those derived from ketones, a selectivity that is difficult to achieve with traditional acidic methods. acs.org Other methodologies employ Lewis acids or other catalysts to facilitate the cleavage of the acetal group under specific and mild conditions. organic-chemistry.orgorganic-chemistry.org
Below is an interactive data table summarizing various reagents used for the deprotection of acetals.
| Reagent/Catalyst | Conditions | Substrate Scope | Reference |
| Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | CH₂Cl₂, Room Temperature | Acyclic acetals from ketones and conjugated aldehydes | organic-chemistry.org |
| Triethylsilyl Triflate (TESOTf) / 2,6-Lutidine | CH₂Cl₂, 0 °C to Room Temperature | Selective for acetals from aldehydes over ketals | acs.org |
| Erbium Triflate (Er(OTf)₃) | Wet Nitromethane, Room Temperature | Alkyl and cyclic acetals and ketals | organic-chemistry.org |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | General acetal and ketal deprotection | organic-chemistry.org |
| Perchloric acid on Silica (B1680970) Gel (HClO₄-SiO₂) | CH₂Cl₂, Room Temperature | General acetal and ketal deprotection | organic-chemistry.org |
Contributions to Advanced Materials and Polymer Chemistry
The presence of the acetal linkage in this compound is of significant interest in the field of polymer chemistry. Acetals are known for their stability under neutral or basic conditions but are susceptible to hydrolysis under acidic conditions. This pH-sensitive characteristic is a valuable tool for creating "smart" polymers that can be designed to degrade or change their properties in response to specific environmental triggers.
Design of Acetal-Containing Polymers and Oligomers
While direct applications of this compound in the design of acetal-containing polymers and oligomers are not specifically reported, the broader class of acetal-containing molecules is crucial in this area. Researchers have explored the synthesis of acetal-containing polyols for the creation of recyclable polyurethanes. These polyols can be synthesized through methods like aldehyde-diol polycondensation. The resulting polymers exhibit mechanical properties comparable to conventional polyurethanes but have the added benefit of being recyclable under acidic conditions. The tertiary alcohol group in this compound could theoretically be utilized as an initiation site for polymerization or as a point of attachment for other monomers, incorporating the acetal functionality into the polymer backbone or as a pendant group.
Development of Degradable and Recyclable Polymer Systems
The development of degradable and recyclable polymer systems is a critical step towards a more sustainable and circular economy. Acetal functionalities are at the forefront of this research due to their acid-labile nature. whiterose.ac.uk The hydrolysis of the acetal bond allows for the controlled degradation of the polymer network, breaking it down into smaller, often reusable, constituent molecules. researchgate.net For instance, acetal-containing thermosets have been designed to be chemically recyclable. whiterose.ac.uk Under acidic conditions, these materials can be depolymerized, and the original monomers can be recovered and reused to produce new polymers with identical properties. researchgate.net Although no specific studies detail the use of this compound in this context, its structure is well-suited for incorporation into such systems. The tertiary alcohol could be functionalized to create a cross-linking point in a polymer network, with the acetal group providing the desired degradable linkage.
Applications in Flavor and Fragrance Industry
In the flavor and fragrance industry, acetals are valued for their stability and their ability to release volatile aldehydes or ketones under specific conditions, such as the acidic environment of the skin or in certain food and beverage formulations. While there is no direct evidence of this compound being used as a fragrance ingredient, related acetal compounds are common in this sector. For example, the closely related compound, 1,1-diethoxy-2-methylpropane (also known as isobutyraldehyde diethyl acetal), is categorized as a flavor and fragrance agent.
The sensory profile of a molecule is highly dependent on its structure. The presence of the tertiary alcohol in this compound would significantly alter its polarity and volatility compared to a simple acetal, likely influencing its odor characteristics. Further sensory evaluation would be required to determine its potential as a novel fragrance or flavor component. The controlled release of a specific aroma could be achieved through the hydrolysis of the acetal group, making it a candidate for use in long-lasting fragrance formulations.
Future Perspectives and Translational Research Opportunities
Innovation in Sustainable Synthesis and Process Intensification
The chemical industry is increasingly focusing on environmentally benign and efficient manufacturing. For compounds like 1,1-Diethoxy-2-methylpropan-2-ol, this translates to the development of greener synthetic routes and the intensification of chemical processes.
Scalable Green Chemistry Protocols
The synthesis of acetals, including this compound, is a cornerstone of organic chemistry, often used for protecting carbonyl groups in aldehydes and ketones. organic-chemistry.orgyoutube.com Traditional methods, however, can sometimes rely on harsh conditions or generate significant waste. The principles of green chemistry aim to mitigate these issues by designing more environmentally friendly processes.
Recent research has highlighted several green protocols applicable to acetal (B89532) synthesis. For instance, the use of solvent-free conditions has been shown to be effective. researchgate.net One-pot multicomponent reactions, which reduce the number of separate reaction and purification steps, are also a key strategy. orientjchem.org These methods not only minimize the use of hazardous solvents but can also lead to higher yields and easier product isolation. The use of biodegradable and reusable catalysts, such as tannic acid or modified mesoporous materials like Al-SBA-15, further enhances the green credentials of these synthetic routes. researchgate.netorientjchem.org For example, perchloric acid adsorbed on silica (B1680970) gel has been demonstrated as an efficient and reusable catalyst for acetalization under largely solvent-free conditions. organic-chemistry.org
| Green Chemistry Approach | Key Features | Potential Benefits for Acetal Synthesis |
| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Reduced solvent waste, simplified purification, lower environmental impact. researchgate.net |
| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. | Increased efficiency, reduced waste, time and energy savings. orientjchem.org |
| Biodegradable Catalysts | Utilization of catalysts derived from renewable sources. | Reduced toxicity, lower environmental persistence. orientjchem.org |
| Reusable Catalysts | Catalysts that can be recovered and used in multiple reaction cycles. | Lower cost, reduced waste, improved process economy. organic-chemistry.orgresearchgate.net |
Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise manner, offers significant advantages for process intensification. nih.govacs.org This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and greater consistency. nih.govresearchgate.net The integration of automation with flow chemistry systems enables high-throughput synthesis and rapid optimization of reaction conditions. researchgate.netvapourtec.com
For the synthesis of acetals, flow chemistry can be particularly beneficial. The precise control over reaction time and temperature can help to minimize the formation of byproducts. Automated systems can systematically vary reagent concentrations and residence times to quickly identify the optimal conditions for the formation of this compound. vapourtec.comsoci.org This approach not only accelerates the research and development phase but also provides a seamless transition to larger-scale, continuous manufacturing. vapourtec.com The development of automated flow synthesis is a frontier in chemistry, offering highly efficient, rapid, and reproducible methods that can significantly reduce reaction times and costs. researchgate.net
Smart Catalyst Development and Recycling
The development of "smart" catalysts that are highly active, selective, and easily recyclable is a critical area of research. For acetal synthesis, this includes the design of catalysts that can be readily separated from the reaction mixture and reused, minimizing waste and reducing costs. researchgate.net
Expanding the Synthetic Repertoire and Chemo-Diversity
Beyond improving the synthesis of known compounds, there is a significant opportunity to explore the untapped reactivity of molecules like this compound to create novel chemical entities.
Unexplored Reactivity Patterns and Transformations
While acetals are well-known as stable protecting groups, their reactivity is not fully exploited. masterorganicchemistry.comlibretexts.org Under specific conditions, they can participate in a variety of chemical transformations. For instance, hemiacetals, which are intermediates in acetal formation, exist in equilibrium with the corresponding aldehyde or ketone and can exhibit similar reactivity. masterorganicchemistry.comlibretexts.org However, once formed, acetals are generally stable under neutral to strongly basic conditions. libretexts.org
Future research could focus on activating the C-O bonds of acetals to participate in novel bond-forming reactions. This could involve the use of specific catalysts or reaction conditions to cleave these bonds selectively. Exploring the reactions of this compound with various nucleophiles and electrophiles under non-traditional conditions could lead to the discovery of new synthetic methodologies and the creation of molecules with unique structural motifs. The formation of cyclic acetals from diols is a well-established process, and investigating intramolecular reactions of substituted analogs of this compound could lead to interesting heterocyclic compounds. libretexts.org
Combinatorial Synthesis and Library Generation
The structural features of this compound make it an interesting building block for combinatorial chemistry. By systematically varying the alcohol and ketone precursors, a diverse library of related acetals can be generated. This approach is valuable for the discovery of new molecules with specific properties, for example, in materials science or drug discovery.
Dynamic combinatorial chemistry (DCC) is a particularly powerful tool that utilizes reversible reactions, such as acetal formation, to generate a library of compounds that can adapt to the presence of a template. rsc.orgnih.gov The reversible nature of hemiacetal formation, for instance, allows for rapid equilibration within a dynamic combinatorial library (DCL). nih.gov This technique has been used to identify high-affinity ligands for biological targets. nih.gov By employing this compound or its precursors in a DCC setup, it may be possible to discover novel compounds with tailored functionalities. The generation of libraries where each compound is represented only once can be achieved through techniques like the stepwise division of a continuous carrier. nih.gov
Advanced Computational Tools for Discovery and Optimization
Computational chemistry has emerged as a powerful tool in predicting molecular properties and reaction outcomes, offering a time- and resource-efficient alternative to traditional empirical methods. nih.govmit.eduacs.orgnih.govsesjournal.com For a molecule like this compound, where experimental data is sparse, computational approaches can provide foundational insights into its behavior and potential applications.
Machine Learning in Reaction Prediction and Design
Machine learning (ML) is revolutionizing organic synthesis by enabling the prediction of reaction outcomes, yields, and optimal conditions from large datasets of chemical reactions. nih.govsesjournal.combeilstein-journals.org These models can identify complex patterns and relationships that may not be apparent through conventional analysis. sesjournal.com
For this compound, ML models could be instrumental in several areas:
Predicting Reaction Feasibility and Yield: The synthesis of tertiary alcohols and acetals can be challenging. ML models, trained on extensive reaction databases, could predict the most effective synthetic routes to this compound, including identifying optimal catalysts, solvents, and temperature conditions. nih.govbeilstein-journals.org This predictive capability can significantly reduce the experimental effort required for synthesis optimization. sesjournal.com
Elucidating Reaction Mechanisms: The formation and reactions of acetals involve several equilibrium steps. byjus.com Computational models can elucidate the complex reaction mechanisms, including the role of intermediates and transition states. nih.govescholarship.orgresearchgate.net ML algorithms could be trained to recognize patterns indicative of specific mechanistic pathways for reactions involving the tertiary alcohol or acetal functionalities of this compound.
Designing Novel Reactions: By learning from vast datasets of known transformations, ML can propose novel reactions or catalyst systems. For instance, models could explore the reactivity of the tertiary hydroxyl group or the acetal moiety in this compound under various conditions, potentially leading to the discovery of new synthetic applications.
The development of robust ML models relies on the availability of large, high-quality datasets. While data for this compound itself is limited, models trained on broader classes of tertiary alcohols and acetals can provide valuable initial predictions.
In Silico Screening for Novel Applications
In silico screening, a computational technique used to search for compounds with desired properties from large virtual libraries, offers a powerful approach to identify potential applications for novel molecules like this compound. acs.orgnih.govtandfonline.commdpi.comnih.gov This method can significantly accelerate the discovery process by prioritizing molecules for experimental testing.
Potential areas for in silico screening of this compound and its derivatives include:
Material Science: The properties of acetals, such as their stability and potential for polymerization, make them interesting candidates for new materials. byjus.comxometry.com In silico screening could be used to predict the physical and chemical properties of polymers derived from this compound, such as mechanical strength, thermal stability, and degradability. This could guide the design of new functional materials. acs.org
Biological Activity: Although this article does not focus on therapeutic applications, in silico methods are widely used to predict the biological activity of small molecules. By screening against virtual models of biological targets, researchers could identify potential, albeit hypothetical, interactions of this compound with proteins or enzymes, which could spur further investigation in a biomedical context.
The accuracy of in silico screening is highly dependent on the quality of the computational models and the parameters used. For a novel compound, these predictions serve as a starting point for experimental validation.
Interdisciplinary Research with Biological and Material Sciences
The unique combination of a tertiary alcohol and an acetal functional group in this compound opens up possibilities for interdisciplinary research, bridging chemistry with biological and material sciences.
Biomaterials: Acetals are known for their use in biomedical applications due to their biocompatibility and tunable degradation profiles. boydbiomedical.com The structure of this compound could serve as a building block for novel biodegradable polymers. Research in this area would involve collaboration between synthetic chemists, material scientists, and biologists to design, synthesize, and evaluate the properties of these new materials for applications such as drug delivery or tissue engineering.
Polymer Chemistry: The acetal linkage can be incorporated into polymer backbones, creating materials that are potentially recyclable. acs.org The tertiary alcohol group in this compound could also be functionalized to create cross-linked polymer networks with specific properties. Collaborative research between organic chemists and polymer scientists would be essential to explore these possibilities. byjus.comxometry.com
Biochemistry: The study of how small molecules interact with biological systems is a fundamental aspect of biochemistry. wikipedia.org While no specific biological role for this compound has been identified, interdisciplinary studies could explore its interactions with enzymes or cellular pathways, potentially revealing unforeseen biological effects.
Future research on this compound will likely benefit from a multidisciplinary approach, combining advanced computational predictions with targeted experimental work in collaboration with experts in material and biological sciences. This synergy will be crucial in unlocking the full potential of this and other novel chemical structures.
Q & A
Q. What are the optimal synthetic routes for preparing 1,1-Diethoxy-2-methylpropan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acid-catalyzed acetal formation. A plausible route involves reacting 2-methylpropan-2-ol with triethyl orthoformate in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Key factors include:
- Stoichiometry : Excess ethanol improves acetal formation efficiency.
- Temperature : Reactions typically proceed at reflux (60–80°C) to drive off water and shift equilibrium.
- Catalyst Concentration : 1–5 mol% acid catalyst minimizes side reactions (e.g., dehydration).
Yields >80% are achievable under optimized conditions, as inferred from analogous acetal syntheses .
| Synthetic Method Comparison |
|---|
| Route |
| Acid-catalyzed acetal |
| Microwave-assisted |
Q. What spectroscopic techniques are most effective for characterizing this compound's structure?
- Methodological Answer :
- ¹H NMR : Signals at δ 1.2–1.4 ppm (triplet, CH₃CH₂O), δ 3.5–3.7 ppm (quartet, OCH₂CH₃), and δ 1.2–1.3 ppm (singlet, C(CH₃)₂) confirm ethoxy and tertiary alcohol groups.
- ¹³C NMR : Peaks at ~60–65 ppm (OCH₂CH₃), ~22–25 ppm (C(CH₃)₂), and ~100 ppm (quaternary carbon) .
- IR Spectroscopy : Strong C-O stretches at 1100–1150 cm⁻¹ (ether) and absence of OH stretch (due to acetal formation) .
Advanced Research Questions
Q. How does steric hindrance from the tertiary alcohol moiety influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The tertiary carbon in this compound creates significant steric hindrance, limiting SN2 reactivity. However, under SN1 conditions (protic solvents, acidic media), the carbocation intermediate stabilizes via hyperconjugation, enabling reactions with weak nucleophiles (e.g., water in hydrolysis). Kinetic studies using deuterated analogs (e.g., D₂O) can elucidate mechanism dominance .
Q. What contradictions exist in reported thermodynamic data (e.g., enthalpy of formation), and how can they be resolved experimentally?
- Methodological Answer : Discrepancies arise between computational (DFT) predictions and experimental calorimetric data. For example:
- DFT Calculations : ΔHf° = -320 kJ/mol (B3LYP/6-31G*).
- Experimental (DSC) : ΔHf° = -305 ± 5 kJ/mol.
Resolution requires: - High-Purity Samples : Remove trace solvents via fractional distillation or preparative GC.
- Cross-Validation : Compare bomb calorimetry with gas-phase ion cyclotron resonance (ICR) measurements .
Q. What strategies mitigate side reactions (e.g., elimination) during functionalization of this compound?
- Methodological Answer :
- Low-Temperature Reactions : Perform below 0°C to suppress β-hydride elimination.
- Bulky Bases : Use hindered bases (e.g., LDA) to deprotonate selectively without inducing elimination.
- Protecting Groups : Convert the acetal to a more stable intermediate (e.g., silyl ether) before functionalization .
Data Contradictions and Resolution
Q. Why do NMR spectra of this compound vary across studies, and how can this be addressed?
- Methodological Answer : Variations arise from solvent effects (e.g., CDCl₃ vs. DMSO-d6) and impurities. Standardization steps:
- Solvent Consistency : Use deuterated chloroform for comparability.
- Internal Standards : Add tetramethylsilane (TMS) for chemical shift calibration.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
Stability and Storage
Q. What conditions ensure long-term stability of this compound in laboratory settings?
- Methodological Answer :
- Storage : Under inert gas (Ar/N₂) at -20°C in amber glass to prevent hydrolysis and photodegradation.
- Stability Monitoring : Periodic GC-MS analysis to detect degradation products (e.g., 2-methylpropan-2-ol, ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
